molecular formula C5H12Cl2NPS B14736113 Pentylphosphoramidothioic dichloride CAS No. 5395-69-7

Pentylphosphoramidothioic dichloride

Cat. No.: B14736113
CAS No.: 5395-69-7
M. Wt: 220.10 g/mol
InChI Key: KBAIAXBMOAHZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentylphosphoramidothioic dichloride is a chemical compound with the molecular formula C5H12Cl2NPS It is an organophosphorus compound that contains both phosphorus and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentylphosphoramidothioic dichloride can be synthesized through the reaction of pentylamine with phosphorus pentachloride (PCl5) and sulfur. The reaction typically occurs under controlled conditions, with the temperature and reaction time being carefully monitored to ensure the desired product is obtained. The general reaction scheme is as follows:

[ \text{C5H11NH2} + \text{PCl5} + \text{S} \rightarrow \text{C5H12Cl2NPS} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Pentylphosphoramidothioic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pentylphosphoramidothioic oxide.

    Reduction: Reduction reactions can convert the compound into different organophosphorus derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or amines.

Major Products Formed

    Oxidation: Pentylphosphoramidothioic oxide.

    Reduction: Various organophosphorus derivatives.

    Substitution: Substituted phosphoramidothioic compounds.

Scientific Research Applications

Pentylphosphoramidothioic dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of pentylphosphoramidothioic dichloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The specific pathways involved depend on the particular biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Hexylphosphoramidothioic dichloride
  • Butylphosphoramidothioic dichloride
  • Ethylphosphoramidothioic dichloride

Uniqueness

Pentylphosphoramidothioic dichloride is unique due to its specific alkyl chain length, which can influence its reactivity and interactions with other molecules. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

5395-69-7

Molecular Formula

C5H12Cl2NPS

Molecular Weight

220.10 g/mol

IUPAC Name

N-dichlorophosphinothioylpentan-1-amine

InChI

InChI=1S/C5H12Cl2NPS/c1-2-3-4-5-8-9(6,7)10/h2-5H2,1H3,(H,8,10)

InChI Key

KBAIAXBMOAHZQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNP(=S)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.